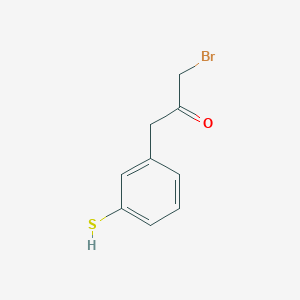
1-Bromo-3-(3-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9BrOS and a molecular weight of 245.14 g/mol . This compound is characterized by the presence of a bromine atom, a mercapto group, and a propanone moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 1-Bromo-3-(3-mercaptophenyl)propan-2-one typically involves the bromination of 3-(3-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable catalyst to achieve high yields and purity .
Análisis De Reacciones Químicas
1-Bromo-3-(3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Addition Reactions: The carbonyl group in the propanone moiety can participate in nucleophilic addition reactions.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-3-(3-mercaptophenyl)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromine atom and the mercapto group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The carbonyl group in the propanone moiety can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects .
Comparación Con Compuestos Similares
1-Bromo-3-(3-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
1-Bromo-3-(4-mercaptophenyl)propan-2-one: Similar structure but with the mercapto group in a different position.
1-Bromo-3-(3-hydroxyphenyl)propan-2-one: Contains a hydroxy group instead of a mercapto group.
1-Bromo-3-(3-aminophenyl)propan-2-one: Contains an amino group instead of a mercapto group.
These compounds share similar reactivity patterns but differ in their specific chemical and biological properties due to the nature and position of the substituents.
Propiedades
Fórmula molecular |
C9H9BrOS |
|---|---|
Peso molecular |
245.14 g/mol |
Nombre IUPAC |
1-bromo-3-(3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9BrOS/c10-6-8(11)4-7-2-1-3-9(12)5-7/h1-3,5,12H,4,6H2 |
Clave InChI |
TUOOKTWHGWOYJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















